molecular formula C17H16N4O B5708728 (4-Aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone

(4-Aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone

Cat. No.: B5708728
M. Wt: 292.33 g/mol
InChI Key: JDUOKNQNDMXZTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-Aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone is an organic compound that features a complex structure with both aromatic and heterocyclic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone typically involves multi-step organic reactions. One common method includes the condensation of 4-aminobenzoyl chloride with 5-anilino-3-methylpyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, solvent recovery and recycling are often implemented to minimize waste and reduce costs .

Chemical Reactions Analysis

Types of Reactions

(4-Aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Substituted aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, (4-Aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound is studied for its potential as a biochemical probe. Its unique structure allows it to interact with specific enzymes and proteins, making it useful in the study of biological pathways and mechanisms .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preliminary studies as an anti-inflammatory and anticancer agent .

Industry

In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for applications requiring high thermal stability and resistance to chemical degradation .

Mechanism of Action

The mechanism of action of (4-Aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes and inhibit their activity, leading to altered cellular processes. The compound’s structure allows it to fit into the active sites of enzymes, blocking substrate access and thus inhibiting enzyme function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-Aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone is unique due to its combination of aromatic and heterocyclic structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

(4-aminophenyl)-(5-anilino-3-methylpyrazol-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O/c1-12-11-16(19-15-5-3-2-4-6-15)21(20-12)17(22)13-7-9-14(18)10-8-13/h2-11,19H,18H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDUOKNQNDMXZTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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